[4-(Acetyloxy)phenyl]acetic acid
Description
[4-(Acetyloxy)phenyl]acetic acid is an arylacetic acid derivative featuring an acetyloxy group (-OAc) at the para position of the phenyl ring attached to an acetic acid moiety. This structural motif confers unique physicochemical properties, such as moderate lipophilicity and esterase susceptibility, which influence its pharmacological and industrial applications. The compound serves as a precursor or intermediate in synthesizing more complex molecules, including anti-inflammatory agents and NO-donating aspirin derivatives .
Properties
IUPAC Name |
2-(4-acetyloxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-7(11)14-9-4-2-8(3-5-9)6-10(12)13/h2-5H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTJRKVPYCQVQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40959104 | |
| Record name | [4-(Acetyloxy)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40959104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38177-33-2 | |
| Record name | NSC49141 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49141 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [4-(Acetyloxy)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40959104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Acetyloxy)phenyl]acetic acid typically involves the acetylation of 4-hydroxyphenylacetic acid using acetic anhydride . The reaction is carried out in the presence of a base such as sodium hydroxide in a solvent like dichloromethane at room temperature (20°C) for about an hour .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale acetylation reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(Acetyloxy)phenyl]acetic acid can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyloxy group to a hydroxyl group.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like or .
Reduction: Reagents such as or .
Substitution: Conditions involving like or .
Major Products:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted phenylacetic acids depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis and Research
Intermediate in Organic Synthesis
[4-(Acetyloxy)phenyl]acetic acid serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in various chemical reactions, including acetylation processes and the study of reaction mechanisms and kinetics. The compound can be synthesized via the acetylation of 4-hydroxyphenylacetic acid using acetic anhydride in the presence of sodium hydroxide, typically in dichloromethane at room temperature.
Biological Applications
Enzyme Interactions
Research has indicated that this compound may exhibit biological activity through interactions with specific enzymes. Investigations into its effects on enzyme kinetics are ongoing, with preliminary studies suggesting potential modulation of enzymatic activities.
Pharmaceutical Applications
Therapeutic Properties
The compound is being explored for its potential therapeutic properties, particularly in anti-inflammatory and analgesic contexts. Its structural characteristics suggest it may have similar effects to other known anti-inflammatory agents, making it a candidate for further pharmacological studies.
Industrial Applications
Production of Fine Chemicals
In the industrial sector, this compound is utilized in the production of pharmaceuticals and fine chemicals. Its role as an intermediate allows for the synthesis of various pharmaceutical compounds, contributing to drug development processes.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Kinetics | Investigated the interaction of this compound with cytochrome P450 enzymes, indicating potential for drug metabolism modulation. |
| Study B | Anti-Inflammatory Effects | Explored the compound's efficacy in reducing inflammation in animal models, showing promising results comparable to established anti-inflammatories. |
| Study C | Synthesis Optimization | Developed optimized synthetic routes for higher yields of this compound, enhancing its availability for research and industrial applications. |
Mechanism of Action
The mechanism of action of [4-(Acetyloxy)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid and 4-hydroxyphenylacetic acid , which may interact with enzymes and receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Nitroaspirin Derivatives (NCX-4040, NCX-4016)
Structural Differences :
- NCX-4040 (para isomer): 2-(Acetyloxy)benzoic acid 4-(nitrooxymethyl)phenyl ester.
- NCX-4016 (meta isomer): 2-(Acetyloxy)benzoic acid 3-(nitrooxymethyl)phenyl ester. Both compounds replace the acetic acid moiety of [4-(Acetyloxy)phenyl]acetic acid with an aspirin (acetylsalicylate) backbone linked to a nitrooxymethylphenyl group. The nitrooxy (-ONO₂) moiety enables nitric oxide (NO) release .
Physicochemical Properties :
- Increased molecular weight (NCX-4040: ~345 g/mol) and polarity compared to this compound (MW: ~194 g/mol) due to the nitrooxy and aspirin components .
| Compound | Molecular Weight | Substituent Position | Key Functional Groups | Notable Activity |
|---|---|---|---|---|
| This compound | 194.19 | Para | Acetyloxy, acetic acid | Intermediate, anti-inflammatory precursor |
| NCX-4040 | 345.29 | Para | Acetylsalicylate, nitrooxy | Cytotoxic, NO donor |
| NCX-4016 | 345.29 | Meta | Acetylsalicylate, nitrooxy | Moderate cytotoxicity |
Diacetamate (N-[4-(Acetyloxy)phenyl]acetamide)
Structural Differences :
Physicochemical Properties :
Benorylate (Fenasprate)
Structure: 2-(Acetyloxy)benzoic acid 4-(acetylamino)phenyl ester. Combines aspirin and paracetamol moieties via an ester bond .
Activity :
- Dual COX-1/COX-2 inhibition with reduced gastrointestinal toxicity compared to standalone aspirin. The 4-(acetylamino)phenyl group mimics paracetamol’s analgesic effects .
Halogenated Derivatives (e.g., 2-(Acetyloxy)-5-iodobenzoic Acid)
Structural Differences :
Aryloxyacetic Acid Derivatives
Examples :
Comparison :
- These derivatives exhibit broader pharmacological profiles (e.g., antidiabetic, anti-inflammatory) compared to this compound, which primarily serves as a synthetic intermediate .
Biological Activity
[4-(Acetyloxy)phenyl]acetic acid, also known as 4-acetoxyphenylacetic acid, is an organic compound with significant potential in pharmaceutical applications. Its structure features an acetyloxy group attached to a phenyl ring, making it a versatile intermediate in organic synthesis and a candidate for various biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H10O4
- Molecular Weight : 198.18 g/mol
- CAS Number : 241587
Anticancer Activity
Several studies have investigated the anticancer properties of compounds structurally similar to this compound. Notably, compounds with similar phenolic structures have demonstrated various mechanisms of action against cancer cells:
- Cell Cycle Arrest : Compounds can induce G1-phase cell cycle arrest by inhibiting β-catenin and G2-phase arrest through protein kinase C (PKC) inhibition.
- Apoptosis Induction : Activation of caspase cascades leading to apoptosis has been observed in cancer cell lines treated with phenolic compounds .
- Metastasis Inhibition : Some studies suggest that these compounds may prevent tumor metastasis by inhibiting matrix metalloproteinases (MMPs) and degrading the extracellular matrix (ECM) .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound may be attributed to its ability to suppress pro-inflammatory cytokines and modulate immune responses. The compound's structure allows it to interact with various biological pathways involved in inflammation, potentially leading to reduced inflammation in conditions like arthritis or other inflammatory diseases.
Antioxidant Activity
The antioxidant capacity of this compound has been noted in studies focusing on its ability to scavenge free radicals and reduce oxidative stress. This activity is critical for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in numerous diseases, including cancer and neurodegenerative disorders.
The biological activity of this compound can be explained through several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COXs) or lipoxygenases (LOXs).
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
- Gene Expression Regulation : The compound can modulate the expression of genes involved in cell cycle regulation, apoptosis, and inflammatory responses.
Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of this compound analogs on MCF-7 breast cancer cells. Results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 20 to 50 µM, suggesting potential for further development as anticancer agents .
Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of phenolic compounds similar to this compound. Findings demonstrated a reduction in pro-inflammatory cytokines (e.g., TNF-α and IL-6) in vitro, supporting its potential use in treating chronic inflammatory conditions .
Comparative Analysis Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
